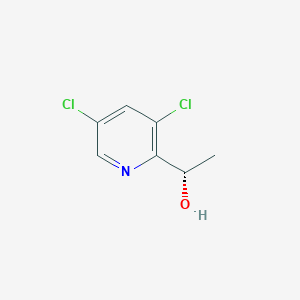

(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

(1S)-1-(3,5-dichloropyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H7Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3/t4-/m0/s1 |

InChI Key |

GCKKGQQQVAQCQU-BYPYZUCNSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=N1)Cl)Cl)O |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)Cl)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategies for S 1 3,5 Dichloropyridin 2 Yl Ethan 1 Ol

Racemic Synthesis Routes to 1-(3,5-Dichloropyridin-2-yl)ethan-1-ol

The synthesis of the racemic compound, 1-(3,5-dichloropyridin-2-yl)ethan-1-ol, serves as the foundational step for subsequent chiral resolution or as a benchmark for the development of asymmetric methods. Conventional organic synthesis provides straightforward and reliable routes to this precursor.

Two primary and dependable strategies are employed for the racemic synthesis of 1-(3,5-dichloropyridin-2-yl)ethan-1-ol. The first involves the construction of the carbon skeleton via a Grignard reaction, while the second relies on the reduction of a pre-formed ketone.

The Grignard approach typically starts with a suitable pyridine (B92270) precursor, such as 3,5-dichloropyridine-2-carboxaldehyde. This aldehyde is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl). google.com The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde, and a subsequent aqueous workup protonates the resulting alkoxide to yield the racemic secondary alcohol. epo.org

Alternatively, a more common route involves the reduction of the corresponding ketone, 1-(3,5-dichloropyridin-2-yl)ethan-1-one. This ketone precursor is readily accessible and can be reduced using a variety of standard hydride-donating reagents. This method is often high-yielding and operationally simple.

The critical transformations in these racemic syntheses are fundamental reactions in organic chemistry.

Grignard Addition: This reaction forms the crucial carbon-carbon bond between the pyridine ring and the ethyl group. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to ensure the stability of the highly reactive Grignard reagent.

Ketone Reduction: The reduction of the carbonyl group in 1-(3,5-dichloropyridin-2-yl)ethan-1-one to a hydroxyl group is most commonly achieved using sodium borohydride (B1222165) (NaBH₄). This reagent is preferred for its mildness, selectivity for ketones and aldehydes, and compatibility with alcoholic solvents like methanol (B129727) or ethanol (B145695). The reaction proceeds via the transfer of a hydride ion from the borohydride to the carbonyl carbon, followed by protonation of the intermediate alkoxide during workup. This method reliably produces the racemic alcohol in high yield.

| Racemic Route | Starting Material | Key Reagent | Solvent | Transformation |

| Grignard Addition | 3,5-Dichloropyridine-2-carboxaldehyde | CH₃MgBr | THF or Et₂O | C-C Bond Formation |

| Ketone Reduction | 1-(3,5-Dichloropyridin-2-yl)ethan-1-one | NaBH₄ | Methanol or Ethanol | Carbonyl Reduction |

Enantioselective Synthesis of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol

Directly producing the (S)-enantiomer with high optical purity is the most efficient strategy. This is accomplished through asymmetric synthesis, where a prochiral starting material is converted into a chiral product using a chiral catalyst or reagent. For 1-(3,5-dichloropyridin-2-yl)ethan-1-ol, the most effective approach is the asymmetric reduction of the prochiral ketone, 1-(3,5-dichloropyridin-2-yl)ethan-1-one.

Asymmetric catalysis is the cornerstone of modern enantioselective synthesis. It involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both transition metal complexes and small organic molecules have proven to be effective catalysts for the asymmetric reduction of heteroaromatic ketones.

The asymmetric hydrogenation of ketones, pioneered by Noyori and others, stands as one of the most powerful methods for synthesizing chiral alcohols. nih.govjst.go.jp This methodology typically employs Ruthenium(II) catalysts coordinated to a chiral diphosphine ligand and a chiral diamine ligand. researchgate.net

For the synthesis of this compound, the corresponding ketone would be subjected to hydrogenation (H₂) in the presence of a catalyst system such as trans-RuCl₂[(S)-diphosphine][(S)-diamine]. The specific combination of the (S,S) catalyst directs the delivery of hydrogen to one face of the carbonyl group, leading to the formation of the (S)-alcohol with high enantioselectivity. researchgate.net The reaction mechanism is understood to involve a metal-ligand bifunctional catalysis, where both the ruthenium center and the amine ligand participate in the hydrogen transfer via a six-membered transition state. mdpi.com This method is highly efficient, often requiring very low catalyst loadings (high substrate-to-catalyst ratios) to achieve excellent yields and enantiomeric excesses (ee). nih.govnih.gov

| Catalyst System Component | Example | Role in Stereocontrol |

| Metal Precursor | Ru(II) complex (e.g., [RuCl₂(p-cymene)]₂) | Lewis acidic center for ketone coordination |

| Chiral Diphosphine Ligand | (S)-XylBINAP | Creates a chiral environment; influences electronic and steric properties |

| Chiral Diamine Ligand | (S,S)-DPEN or (S,S)-DAIPEN | Participates in hydrogen transfer; crucial for stereodifferentiation |

| Hydrogen Source | H₂ gas | Reducing agent |

| Solvent / Base | 2-Propanol / KOH | Reaction medium and activator |

Organocatalysis offers an alternative to metal-based systems, utilizing purely organic molecules to induce chirality. Two prominent methods are applicable to the asymmetric reduction of 1-(3,5-dichloropyridin-2-yl)ethan-1-one: the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation.

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method that uses a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source (e.g., BH₃·THF or catecholborane). wikipedia.orgnrochemistry.com For the synthesis of the (S)-alcohol, the (S)-CBS catalyst, typically derived from (S)-proline, is used. The mechanism involves the coordination of the borane to the nitrogen of the catalyst and coordination of the ketone's carbonyl oxygen to the endocyclic boron atom. alfa-chemistry.com The ketone orients itself to minimize steric hindrance between its larger substituent (the dichloropyridyl group) and the catalyst's structure, exposing one face of the carbonyl for intramolecular hydride delivery from the coordinated borane. youtube.com This process occurs through a rigid, six-membered-ring transition state, ensuring high stereocontrol. nrochemistry.com

Asymmetric transfer hydrogenation using organocatalysts provides another metal-free route. This biomimetic approach often employs a Hantzsch ester as a stable hydride source, mimicking the biological coenzyme NADH. nih.gov The reaction is catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid derived from BINOL. The catalyst protonates the pyridine nitrogen or the carbonyl oxygen, activating the ketone towards reduction, while simultaneously creating a chiral environment that directs the approach of the Hantzsch ester for a face-selective hydride transfer. dicp.ac.cn

| Method | Catalyst | Hydride Source | Key Mechanistic Feature | Expected Product |

| CBS Reduction | (S)-Me-CBS Oxazaborolidine | BH₃·THF | Coordination to chiral Lewis acid | (S)-Alcohol |

| Transfer Hydrogenation | Chiral Phosphoric Acid | Hantzsch Ester | Chiral Brønsted acid catalysis | (S)-Alcohol |

Biocatalytic Approaches for Stereospecific Production

Biocatalysis leverages the inherent stereoselectivity of enzymes to produce chiral molecules with high enantiomeric excess. For the synthesis of this compound, the primary strategy involves the asymmetric reduction of the prochiral ketone precursor, 2-acetyl-3,5-dichloropyridine. This transformation can be accomplished using either isolated enzymes or whole microbial cells.

The enzymatic reduction of ketones is a well-established method for the synthesis of chiral alcohols. This approach typically employs oxidoreductases, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), which utilize nicotinamide (B372718) cofactors (NADH or NADPH) as a source of hydrides.

The selection of an appropriate enzyme is paramount to achieving high enantioselectivity for the desired (S)-enantiomer. Enzymes are screened for their ability to reduce 2-acetyl-3,5-dichloropyridine with high conversion and enantiomeric excess. While specific enzymes for this substrate are not extensively documented in public literature, analogous reductions of other acetylpyridine derivatives have been successfully carried out. For instance, ketoreductases from various microbial sources have demonstrated high stereoselectivity in the reduction of structurally similar ketones.

A critical aspect of enzyme-mediated reductions is the regeneration of the expensive nicotinamide cofactor. This is often achieved by employing a coupled-enzyme system, where a dehydrogenase, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is used to regenerate the cofactor in situ.

This table presents a general overview of enzyme classes applicable to the asymmetric reduction of ketones. The specific performance for 2-acetyl-3,5-dichloropyridine would require experimental screening.

Whole-cell biocatalysis offers a practical and cost-effective alternative to the use of isolated enzymes. Microorganisms, such as yeasts and bacteria, possess a wide array of oxidoreductases capable of catalyzing the asymmetric reduction of ketones. The use of whole cells circumvents the need for enzyme purification and cofactor regeneration, as the cellular machinery handles these processes.

Various microbial genera, including Candida, Pichia, Rhodotorula, and Saccharomyces, have been successfully employed for the stereoselective reduction of ketones. For instance, studies on the microbial reduction of acetylpyridine derivatives have shown that certain yeast strains can produce the corresponding chiral alcohols with excellent yields and enantioselectivity. The outcome of the bioreduction is highly dependent on the specific microbial strain and the reaction conditions.

Screening of different microbial strains is a crucial first step to identify a suitable biocatalyst for the production of this compound. The substrate, 2-acetyl-3,5-dichloropyridine, would be introduced to cultures of various microorganisms, and the conversion and enantiomeric excess of the product would be monitored.

This table provides examples of microbial genera known for ketone reduction and their potential applicability to the target compound.

Optimization of Synthetic Conditions for Enhanced Yield and Enantiopurity

To maximize the efficiency of the biocatalytic synthesis of this compound, several reaction parameters must be carefully optimized. These parameters can significantly influence the reaction rate, yield, and the enantiomeric excess of the final product.

Key parameters for optimization include:

pH and Temperature: Enzymes and microorganisms have optimal pH and temperature ranges for their activity and stability. Deviations from these optima can lead to reduced reaction rates and lower yields.

Substrate and Biocatalyst Concentration: The concentrations of the substrate (2-acetyl-3,5-dichloropyridine) and the biocatalyst (enzyme or whole cells) need to be balanced to achieve high productivity without causing substrate or product inhibition.

Co-solvent: Due to the often-low aqueous solubility of organic substrates, a co-solvent (e.g., isopropanol, DMSO) may be required. The choice and concentration of the co-solvent must be carefully selected to enhance substrate availability without denaturing the enzyme or harming the microbial cells.

Aeration and Agitation (for whole-cell systems): In the case of aerobic microorganisms, adequate aeration and agitation are necessary to ensure cell viability and metabolic activity.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these parameters and their interactions to identify the optimal reaction conditions.

This table illustrates the general impact of various reaction parameters on the yield and enantiopurity of biocatalytic ketone reductions. Optimal values are specific to the chosen biocatalyst and substrate.

Compound Names Mentioned in the Article

Iii. Stereochemical Characterization and Chiral Purity Assessment

Analytical Techniques for Enantiomeric Excess Determination

The quantification of enantiomers in a mixture, or the determination of enantiomeric excess, relies on creating a chiral environment that allows for the differentiation of the two mirror-image molecules. This is commonly achieved through chromatographic and spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. nih.gov The method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation. nih.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used for their broad applicability and high enantioseparation capabilities. semanticscholar.orgmdpi.comabo.fi The separation mechanism involves various interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, within the chiral grooves of the polysaccharide polymer. semanticscholar.org The choice of mobile phase—typically normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile), or polar organic mode—is crucial for optimizing the separation. semanticscholar.orgbeilstein-journals.org For a compound like 1-(3,5-Dichloropyridin-2-yl)ethan-1-ol, screening various polysaccharide-based columns with different mobile phases would be a standard approach to develop a robust analytical method. mdpi.com

Table 1: Representative Chiral Stationary Phases for HPLC Enantioseparation of Alcohols

| Chiral Stationary Phase (CSP) | Base Polymer | Typical Mobile Phase Mode | Reference(s) |

| Chiralpak® AD / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase | nih.govmdpi.com |

| Chiralcel® OD / Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase | nih.govsemanticscholar.org |

| Chiralcel® OJ-H | Cellulose tris(4-methylbenzoate) | Normal Phase, Polar Organic | beilstein-journals.org |

| Chiralpak® IA | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Broad Solvent Compatibility | unimore.it |

This table presents common CSPs used for chiral alcohol separations and is not exhaustive.

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds like alcohol derivatives. gcms.cz This method employs a capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin (B1172386). gcms.cznih.gov Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers. The differing stability of these transient diastereomeric complexes results in different retention times, allowing for their separation and quantification. gcms.cz The selection of the specific cyclodextrin derivative and the optimization of GC parameters like temperature programming and carrier gas flow rate are critical for achieving baseline resolution. nih.gov

Table 2: Common Chiral Stationary Phases for Gas Chromatography

| Stationary Phase Type | Example Commercial Name | Common Application | Reference(s) |

| Derivatized β-Cyclodextrin | Rt-βDEXsm / Rt-βDEXse | General purpose for many enantiomers, including alcohols | gcms.cznih.gov |

| Derivatized α-Cyclodextrin | Rt-αDEXsa | Flavor and fragrance components | gcms.cz |

This table provides examples of common chiral GC stationary phases.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliary reagents. These reagents fall into two main categories: chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs). unipi.it

A CDA reacts with both enantiomers of the analyte to form a pair of covalent diastereomers, which will exhibit distinct signals in the NMR spectrum. mdpi.com A CSA, such as (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), forms non-covalent, transient diastereomeric complexes with the enantiomers. unipi.itunibas.it These complexes have different magnetic environments, leading to the splitting of NMR signals for the (R) and (S) enantiomers. The enantiomeric excess can then be determined by integrating the corresponding signals. unibas.it For N-heterocyclic compounds similar to the target molecule, specialized probes detectable by ¹⁹F NMR have also been shown to be effective for chirality sensing. nih.gov

Table 3: Examples of Chiral Auxiliary Reagents for NMR Spectroscopy

| Reagent Type | Example Reagent | Mechanism | Target Analyte Functional Group | Reference(s) |

| Chiral Solvating Agent (CSA) | (R)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | Forms transient diastereomeric solvates | Alcohols, Amines, Sulfoxides | unibas.it |

| Chiral Solvating Agent (CSA) | ¹⁹F-containing pincer ligands | Forms diastereomeric complexes | N-Heterocycles, Alcohols | nih.gov |

| Chiral Derivatizing Agent (CDA) | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Forms covalent diastereomeric esters | Alcohols, Amines | libretexts.org |

This table lists representative chiral auxiliaries and is not a complete list.

Chiral Resolution Techniques for Racemic 1-(3,5-Dichloropyridin-2-yl)ethan-1-ol

When a chiral compound is synthesized as a racemic mixture, a resolution process is required to separate the two enantiomers. This is a crucial step to isolate the desired (S)-enantiomer in a pure form.

Classical resolution via diastereomeric salt formation is a robust and widely used technique, especially on an industrial scale. d-nb.infoadvanceseng.com The principle involves reacting the racemic mixture with a single, pure enantiomer of a resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. advanceseng.comunchainedlabs.com

For a racemic alcohol like 1-(3,5-Dichloropyridin-2-yl)ethan-1-ol, the process typically involves a preliminary step of reacting the alcohol with a dicarboxylic anhydride (B1165640) to form a chiral acid half-ester. This new racemic acid can then be reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine) to form the diastereomeric salts. libretexts.org One diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. Finally, hydrolysis of the separated salt liberates the optically pure alcohol. libretexts.org The success of this method depends heavily on finding an appropriate combination of resolving agent and solvent system that provides a significant solubility difference between the diastereomeric salts. unchainedlabs.com

Preparative chiral chromatography is a direct method for separating enantiomers and is essentially a scaled-up version of analytical chiral HPLC or Supercritical Fluid Chromatography (SFC). nih.govnih.gov This technique is indispensable for obtaining pure enantiomers for biological testing and further development. nih.gov The primary goal is to maximize throughput while maintaining high purity. chiraltech.com

This is achieved by using larger columns packed with a high-loading capacity chiral stationary phase, often polysaccharide-based. chiraltech.comnih.gov The mobile phase composition and flow rate are optimized to achieve a good balance between separation (selectivity) and the amount of material that can be processed per unit of time (loading). chiraltech.com Once the conditions are optimized, the racemic mixture is injected onto the column in larger quantities, and the separated enantiomers are collected as they elute from the column. nih.gov

Table 4: Comparison of Analytical and Preparative Chiral Chromatography

| Parameter | Analytical Chromatography | Preparative Chromatography |

| Objective | Quantify enantiomeric purity (ee) | Isolate pure enantiomers in quantity |

| Column Internal Diameter | Typically 2-5 mm | Typically >10 mm, can be much larger |

| Particle Size | 3-5 µm | 5-20 µm or larger |

| Sample Load | Micrograms (µg) to low milligrams (mg) | Milligrams (mg) to kilograms (kg) |

| Flow Rate | Low (e.g., 0.5-2 mL/min) | High (e.g., 10->100 mL/min) |

| Outcome | Chromatogram showing peak areas | Collected fractions of pure enantiomers |

Studies on Stereochemical Stability and Potential Racemization Pathways

The stereochemical stability of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol is a critical parameter for its application, particularly in fields requiring high enantiomeric purity. While specific studies detailing the racemization kinetics for this exact molecule are not extensively documented in publicly available literature, its stability can be inferred from the behavior of structurally analogous chiral secondary alcohols, especially benzylic and heteroaromatic types. acs.orglibretexts.org Generally, chiral alcohols such as this are stereochemically stable under standard storage conditions, such as low temperatures (below 0 °C), and in the absence of acid, base, or specific metal catalysts. nih.gov However, under certain chemical environments, racemization can occur through distinct pathways.

The primary potential racemization pathways for this compound include acid-catalyzed SN1-type reactions and oxidation-reduction sequences.

Acid-Catalyzed Racemization:

Exposure to strong acids can induce racemization in secondary alcohols. libretexts.org The mechanism involves the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a planar, achiral carbocation intermediate stabilized by the adjacent dichloropyridinyl ring. The nucleophilic attack by a water molecule on this planar carbocation can occur from either face with equal probability, leading to the formation of a 50:50 mixture of the (S) and (R) enantiomers, resulting in a racemic mixture. acs.orgwikipedia.org Studies on other secondary benzylic alcohols have shown that this process can be facilitated by both homogeneous and heterogeneous acid catalysts, such as arylboronic acids or acidic resins. acs.orggoogle.com The rate of this racemization is influenced by factors like temperature, solvent polarity, and acid strength. libretexts.orggoogle.com

Oxidation-Reduction Pathways:

A second significant pathway involves a two-step oxidation-reduction sequence. This process is central to dynamic kinetic resolution (DKR) procedures, which intentionally racemize an unwanted enantiomer. nih.govmdpi.com The chiral secondary alcohol is first oxidized to its corresponding achiral ketone, 1-(3,5-dichloropyridin-2-yl)ethanone. This intermediate, being planar at the carbonyl carbon, has no stereocenter. Subsequent non-stereoselective reduction of the ketone would yield the alcohol as a racemic mixture. wikipedia.org This racemization route is often catalyzed by transition metals, such as Ruthenium or Iron complexes, which promote a hydrogen-transfer mechanism. mdpi.com

The table below summarizes conditions known to promote racemization in analogous secondary alcohols, which represent potential risks to the stereochemical integrity of this compound.

Table 1: Conditions Promoting Racemization in Secondary Benzylic and Heteroaromatic Alcohols

| Racemization Pathway | Catalyst / Conditions | Mechanism | Relevant Analogs Studied |

| Acid-Catalyzed | Strong Brønsted acids (e.g., HCl, H₂SO₄) libretexts.org | Formation of a planar, achiral carbocation intermediate via an SN1-type reaction. acs.orgwikipedia.org | Secondary benzylic alcohols libretexts.org |

| Solid acid catalysts (e.g., acidic resins like Dowex 50wX8, zeolites) acs.orggoogle.comnih.gov | Heterogeneously catalyzed C-O bond cleavage to form a carbocation. acs.org | 1-Phenylethanol google.comnih.gov | |

| Arylboronic acid systems (e.g., 2-carboxylphenylboronic acid with oxalic acid) acs.org | Brønsted acid-catalyzed C–O bond cleavage. acs.org | Various secondary benzylic alcohols acs.org | |

| Oxidation-Reduction | Transition-metal catalysts (e.g., Ru, Fe, V complexes) mdpi.com | Reversible dehydrogenation to an achiral ketone intermediate, followed by hydrogenation. acs.orgmdpi.com | 1-Phenylethanol, various secondary alcohols nih.govmdpi.com |

| Photocatalysis combined with biocatalysis chemrxiv.org | Combination of photocatalytic oxidation and enzymatic reduction. chemrxiv.org | Secondary benzylic alcohols chemrxiv.org |

Understanding these potential pathways is essential for defining the appropriate handling, storage, and reaction conditions to maintain the enantiomeric purity of this compound.

Iv. Chemical Reactivity and Derivatization of S 1 3,5 Dichloropyridin 2 Yl Ethan 1 Ol

Reactions at the Hydroxyl Group

The secondary alcohol functionality is a key site for stereospecific transformations, including esterification, etherification, oxidation, and nucleophilic substitution.

The hydroxyl group of (S)-1-(3,5-dichloropyridin-2-yl)ethan-1-ol can be readily converted into esters and ethers through various established methods.

Esterification is commonly achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. For a chiral secondary alcohol, a particularly valuable method is the Mitsunobu reaction , which proceeds with a complete inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction allows for the conversion of the (S)-alcohol into an (R)-ester in a single, stereospecific step. The reaction involves activating the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govchemistrysteps.com The activated alkoxyphosphonium ion is then displaced by the carboxylate nucleophile in an Sₙ2 fashion. organic-chemistry.org

Etherification , particularly the Williamson ether synthesis, can also be employed. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 1: Representative Conditions for Reactions at the Hydroxyl Group

| Reaction Type | Reagents & Conditions | Product Type | Stereochemistry |

| Esterification (Mitsunobu) | Carboxylic Acid (R-COOH), PPh₃, DEAD or DIAD, THF, 0 °C to RT | (R)-Ester | Inversion |

| Esterification (Acylation) | Acid Chloride (R-COCl), Pyridine (B92270), CH₂Cl₂ | (S)-Ester | Retention |

| Etherification (Williamson) | 1. NaH, THF; 2. Alkyl Halide (R'-X) | (S)-Ether | Retention |

The secondary alcohol can be oxidized to the corresponding ketone, 1-(3,5-dichloropyridin-2-yl)ethanone . bldpharm.com This transformation removes the chiral center. A variety of modern, mild oxidation reagents are suitable to achieve this conversion with high efficiency and without affecting the dichloropyridine ring.

Commonly employed methods include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation under neutral conditions.

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) can effect the oxidation, although modern syntheses often prefer less toxic alternatives.

The choice of oxidant depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.

Direct nucleophilic substitution of the hydroxyl group is challenging due to its poor leaving group nature (OH⁻). Therefore, activation is required. The Mitsunobu reaction, as described for esterification, is a prime example of an in situ activation and substitution process that can be used with a variety of acidic nucleophiles (pKa < 13), including phenols, imides, and thiols, all proceeding with inversion of configuration. wikipedia.orgorganic-chemistry.org

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate) by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. This stable intermediate can then be readily displaced by a wide range of nucleophiles in a classical Sₙ2 reaction, which also results in stereochemical inversion.

Functionalization and Transformations of the Dichloropyridine Moiety

The 3,5-dichloropyridine (B137275) ring offers significant opportunities for modification through metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

The two chlorine atoms on the pyridine ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govwikipedia.orglibretexts.org These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

A key challenge and opportunity in dihalogenated systems is achieving site-selectivity. The electronic environment of the two chlorine atoms in the 3,5-dichloropyridine system is different. The C5-Cl bond is generally considered less reactive towards oxidative addition than a C2 or C6-Cl bond, but reactivity relative to a C3-Cl bond can be influenced by several factors. Research on related dihalopyridazines and dichloropyridines has shown that site-selectivity can often be controlled by the judicious choice of palladium catalyst, ligand, base, and solvent system. nih.govnih.govrsc.org For instance, bulky, electron-rich phosphine ligands can favor reaction at the more sterically hindered position, while different conditions might favor the electronically preferred site.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-pyridine structures.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents. rsc.orgresearchgate.net

Table 2: Potential Cross-Coupling Reactions on the Dichloropyridine Ring

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Illustrative) | Product Moiety |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Phosphine Ligand (e.g., SPhos, QPhos) | Aryl or Vinyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Alkynyl |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP) | Amino |

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing inductive effect of the chlorine atoms, makes the ring susceptible to SₙAr. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace one of the chlorine atoms, particularly under elevated temperatures. researchgate.net The relative reactivity of the C3-Cl versus the C5-Cl depends on the ability of the ring to stabilize the negative charge in the intermediate Meisenheimer complex. Typically, positions ortho and para to the ring nitrogen are most activated for SₙAr, suggesting the C5 position might be less reactive than positions 2, 4, or 6. However, displacement at C3 is also possible.

Electrophilic Aromatic Substitution (SₑAr): In contrast, electrophilic substitution on this ring is highly disfavored. The pyridine nitrogen acts as a strong deactivating group (similar to a nitro group), withdrawing electron density from the ring and protonating under strongly acidic conditions typical for SₑAr. Furthermore, the two chlorine atoms are also deactivating, electron-withdrawing groups. Any potential electrophilic attack would be expected to occur at the C4 position, the only available carbon, and would require forcing reaction conditions.

V. Applications in Organic Synthesis and Materials Science

(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol as a Chiral Building Block

Chiral building blocks are fundamental to the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. The presence of a hydroxyl group on a stereogenic center, combined with the reactive sites on the dichloropyridine ring, makes this compound a promising candidate for these applications.

The asymmetric synthesis of natural products often relies on the incorporation of pre-existing chiral centers to guide the stereochemical outcome of subsequent reactions. The hydroxyl group of this compound can serve as a handle for further functionalization or as a directing group in stereoselective transformations. For instance, it could be used to introduce a specific stereochemistry into a larger molecule, which is a critical step in the total synthesis of many complex natural products.

While no specific examples of its use in the total synthesis of a natural product are currently documented, its potential can be illustrated by considering the general strategies in which similar chiral alcohols are employed.

Table 1: Potential Synthetic Transformations Utilizing this compound in Natural Product Synthesis

| Transformation | Reagents and Conditions | Potential Intermediate Structure | Relevance to Natural Product Synthesis |

|---|---|---|---|

| Etherification | NaH, R-X | Introduction of a chiral side chain | |

| Esterification | Acyl chloride, Pyridine (B92270) | Protection of the hydroxyl group or introduction of a new functional group | |

| Oxidation | PCC, CH₂Cl₂ | Formation of a chiral ketone |

This table presents hypothetical transformations based on the known reactivity of the functional groups present in the molecule.

For example, one or both of the chlorine atoms could be displaced by amines, thiols, or alkoxides to generate a library of derivatives for biological screening. The chiral hydroxyl group can be maintained throughout these transformations, leading to enantiomerically pure final products. Chiral amines, in particular, are prevalent in over 80% of all drugs and drug candidates.

Table 2: Potential Pharmaceutical and Agrochemical Scaffolds Derived from this compound

| Scaffold Type | Synthetic Approach | Potential Biological Activity |

|---|---|---|

| Chiral Amino-pyridines | Nucleophilic substitution with amines | Kinase inhibitors, GPCR modulators |

| Chiral Thio-pyridines | Nucleophilic substitution with thiols | Antifungal agents, Herbicides |

This table illustrates potential applications based on the known biological activities of similar chemical structures.

Ligand Design and Catalyst Precursor Development

The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules with high efficiency. The structural features of this compound make it an interesting candidate for the development of novel ligands and catalyst precursors.

The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as coordination sites for metal centers. By incorporating this compound into a larger molecular framework, it is possible to design bidentate or tridentate chiral ligands. These ligands can then be complexed with transition metals such as rhodium, iridium, or palladium to create catalysts for a variety of asymmetric transformations, including hydrogenation, hydrosilylation, and C-C bond-forming reactions.

In asymmetric reactions where a chiral catalyst is not employed, a chiral auxiliary or a chiral inducer can be used to control the stereochemical outcome. The hydroxyl group of this compound can be attached to a substrate, and its steric bulk and electronic properties can influence the approach of a reagent, leading to the preferential formation of one enantiomer. After the reaction, the chiral inducer can be cleaved and potentially recycled.

Potential in Polymer Chemistry and Advanced Materials

Currently, there is no research available in the public domain detailing the use of this compound in polymer chemistry or advanced materials. However, functionalized pyridines are known to be incorporated into polymers to impart specific properties such as metal coordination, altered solubility, or catalytic activity. In principle, the hydroxyl group could be modified to introduce a polymerizable group, allowing for the incorporation of this chiral, halogenated pyridine moiety into a polymer backbone or as a pendant group. Such materials could have potential applications in chiral separations or as catalysts immobilized on a solid support. Further research would be required to explore these possibilities.

Vi. Exploration of Biological Activities: in Vitro and Mechanistic Studies

Assessment of Antimicrobial and Antifungal Properties in Vitro

The pyridine (B92270) scaffold is a core component in many compounds exhibiting a wide range of biological activities, including antimicrobial and antifungal effects. mdpi.com Derivatives incorporating a dichloropyridine moiety have been investigated for their potential to inhibit the growth of various pathogens.

While specific studies on (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol are not extensively documented, research on analogous pyridine structures provides insight into its potential antimicrobial spectrum. For instance, various pyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comnih.gov Compounds featuring chloro and hydroxy groups have shown very good to excellent antimicrobial activity against strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. nih.gov Similarly, 3,5-diacetylpyridine (B1650777) derivatives have been screened for antimicrobial properties, with some showing significant activity. researchgate.net

The table below summarizes the observed activities for various classes of pyridine derivatives against common pathogens, which may suggest potential targets for this compound.

| Derivative Class | Tested Pathogens | Observed Activity | Reference |

|---|---|---|---|

| Cyanopyridine derivatives with Chloro and Hydroxy groups | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, A. clavatus | Very good to excellent antimicrobial activity | nih.gov |

| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Active with MIC values between 2.18–3.08 μM/mL | mdpi.com |

| 3,5-Dichloropyrazin-2(1H)-one derivatives | Candida albicans | Active fungicidal activity | nih.gov |

| Metal(II) complexes of 4-amino-2,6-dichloropyrimidine | Bacillus cereus, E. coli, P. aeruginosa, S. aureus | The Co(II) complex showed broad-spectrum activity | researchgate.net |

The mechanisms through which pyridine derivatives exert their antimicrobial effects are varied. One proposed mechanism involves the disruption of the bacterial cell membrane's integrity. nih.gov The lipophilic nature of these compounds can facilitate their passage across the cell membrane, leading to cell death. mdpi.com

Another significant mechanism is enzyme inhibition. For example, succinate (B1194679) dehydrogenase (SDH) has been identified as a key molecular target for some fungicides. nih.gov Carboxamide fungicides, which are known SDH inhibitors, share structural similarities with pyridine derivatives. Research on 3,5-dichlorobenzyl ester derivatives, which possess a related dichlorinated aromatic ring, revealed that they exhibit antifungal activity by inhibiting SDH, leading to disruption of the mitochondrial membrane potential. nih.gov This suggests that this compound could potentially act via a similar mechanism.

Furthermore, studies on 3,5-dichloropyrazin-2(1H)-one derivatives demonstrated that their fungicidal activity against C. albicans involves the induction of reactive oxygen species (ROS) and affects genes related to vacuolar functionality and DNA-related functions. nih.gov

In Vitro Studies on Other Biological Targets (e.g., enzyme inhibition, receptor modulation)

Beyond antimicrobial applications, the dichloropyridine scaffold is a key pharmacophore for modulating various protein targets, including G protein-coupled receptors (GPCRs) and ion channels.

Research has shown that 3,5-dichloropyridine (B137275) derivatives can act as potent antagonists for the P2X₇ receptor, an ATP-gated ion channel involved in inflammatory processes. nih.gov A screening of a chemical library identified a dichloropyridine-based analogue as a novel P2X₇ receptor antagonist. nih.gov Optimization of this lead compound yielded derivatives with high binding affinity, demonstrating IC₅₀ values in the nanomolar range. nih.gov

Additionally, amino-3,5-dicyanopyridine derivatives have been extensively studied as ligands for adenosine (B11128) receptors (ARs), showing a wide range of affinities and efficacies, from full agonists to neutral antagonists. mdpi.comnih.gov These compounds generally exhibit nanomolar binding affinity, particularly for the human A₁ and A₂A adenosine receptor subtypes. researchgate.net

The following table presents the binding affinities of representative dichloropyridine and aminodicyanopyridine derivatives for their respective biological targets.

| Compound/Derivative Class | Target | Assay | Binding Affinity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| Optimized 3,5-Dichloropyridine Derivative (Compound 51) | Human P2X₇ Receptor | EtBr uptake assay | IC₅₀ = 4.9 nM | nih.gov |

| Optimized 3,5-Dichloropyridine Derivative (Compound 52) | Human P2X₇ Receptor | EtBr uptake assay | IC₅₀ = 13 nM | nih.gov |

| Amino-3,5-dicyanopyridines | Human A₁ and A₂A Adenosine Receptors | Radioligand displacement | Generally in the nanomolar range | mdpi.comresearchgate.net |

The modulation of biological targets by dichloropyridine derivatives leads to downstream effects on cellular signaling pathways. nih.gov For example, the antagonism of the P2X₇ receptor by optimized 3,5-dichloropyridine analogues effectively blocks inflammatory signaling. nih.gov

In cellular assays, these compounds inhibited the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from stimulated THP-1 cells, with IC₅₀ values as low as 1.3 nM. nih.gov Furthermore, one of the optimized compounds strongly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.gov This indicates a potent anti-inflammatory effect at the cellular level. The modulation of adenosine receptors by related pyridine compounds can also influence cyclic AMP (cAMP) levels, a crucial second messenger in many cellular pathways. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of 3,5-dichloropyridine, SAR studies have provided valuable insights.

In the development of P2X₇ receptor antagonists, it was found that the 3,5-disubstituted chlorides on the pyridine skeleton were critical for antagonistic activity. nih.gov This highlights the importance of the specific dichlorination pattern present in this compound.

Other key findings from SAR studies on related dichloropyridine antagonists include:

The Linker: A hydrazide linker was found to be a crucial element for P2X₇ antagonistic activity. nih.gov

The Acyl Group: The presence of hydrophobic polycycloalkyl groups at the R² position optimized the antagonistic activity. nih.gov

For the amino-3,5-dicyanopyridine series targeting adenosine receptors, SAR studies have shown that small structural modifications can significantly influence not only the affinity and selectivity but also the pharmacological profile, determining whether a compound acts as an agonist or antagonist. nih.govresearchgate.net This versatility underscores the chemical tractability of the pyridine scaffold for fine-tuning biological activity. researchgate.net

Identification of Key Pharmacophores and Structural Motifs

Information regarding the key pharmacophores and structural motifs of this compound responsible for any biological activity is not available in the public domain. Pharmacophore modeling and structure-activity relationship (SAR) studies, which are essential for identifying these features, have not been published for this specific compound. Such studies would typically involve synthesizing and testing a series of related compounds to determine which molecular features are critical for a biological effect.

Correlation Between Stereochemistry and Biological Response

Similarly, there is no available research that correlates the specific (S)-stereochemistry of the chiral center in this compound with a particular biological response. To establish such a correlation, comparative studies with its (R)-enantiomer would be necessary to determine if the biological activity is stereospecific. The absence of any reported biological activity for either enantiomer means that this analysis cannot be performed.

Vii. Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol

Molecular modeling of this compound begins with the construction of its three-dimensional structure. The presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to specific spatial arrangements of the substituents. Conformational analysis is then employed to identify the most stable low-energy conformations of the molecule. This is achieved by systematically rotating the rotatable bonds—primarily the C-C bond of the ethanol (B145695) moiety and the C-O bond of the hydroxyl group—and calculating the potential energy of each resulting conformer.

These calculations can reveal the preferred spatial orientation of the 3,5-dichloropyridinyl group relative to the ethanol side chain. The interplay of steric hindrance between the bulky chlorine atoms and the pyridyl nitrogen with the hydroxyl and methyl groups, as well as potential intramolecular hydrogen bonding between the hydroxyl hydrogen and the pyridyl nitrogen, are key factors determining the conformational landscape. The results of such an analysis are typically presented as a potential energy surface, with the global minimum corresponding to the most stable conformer.

Table 1: Predicted Torsional Angles and Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° | 0.00 |

| 2 | 180° | 1.25 |

| 3 | -60° | 2.50 |

Note: Data is illustrative and would be derived from specific computational studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its reactivity and electronic properties. By solving the Kohn-Sham equations for the system, various molecular orbitals and their corresponding energy levels can be determined.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

The electrostatic potential map generated from DFT calculations can also highlight the electron-rich and electron-deficient regions of the molecule, offering further clues about its reactive behavior. The electronegative chlorine atoms and the nitrogen atom of the pyridine (B92270) ring are expected to be regions of negative potential, while the hydroxyl proton is likely to be a site of positive potential.

Table 2: Calculated Electronic Properties from DFT

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Note: Data is illustrative and would be derived from specific computational studies.

Molecular Docking and Dynamics Simulations for Biological Target Interactions

To explore the potential biological activity of this compound, molecular docking and dynamics simulations can be employed. Molecular docking predicts the preferred orientation of the molecule when bound to a specific biological target, such as a protein or enzyme. The process involves placing the ligand (the compound) into the binding site of the receptor and evaluating the binding affinity using a scoring function. This can help in identifying potential protein targets and understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time. By simulating the movements of the atoms in the system, MD can provide insights into the flexibility of the binding site and the dynamic behavior of the ligand within it. This can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | LYS76, GLU91, LEU132 |

| Key Interactions | Hydrogen bond with LYS76, Hydrophobic interactions with LEU132 |

Note: Data is illustrative and would be derived from specific computational studies.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can also be used to predict the spectroscopic properties of this compound. For instance, theoretical calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to confirm the structure of the compound and to aid in the interpretation of experimental results.

Furthermore, computational chemistry can be used to investigate potential reaction pathways involving this molecule. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for various chemical transformations can be determined. This can provide valuable insights into the reaction mechanisms and help in designing synthetic routes or understanding the metabolic fate of the compound. For example, the mechanism of oxidation of the secondary alcohol to a ketone could be explored theoretically.

Table 4: Predicted Spectroscopic Data

| Spectrum | Key Predicted Peaks |

|---|---|

| IR (cm⁻¹) | 3400 (O-H stretch), 1550 (C=N stretch), 750 (C-Cl stretch) |

| ¹H NMR (ppm) | 7.8 (pyridyl H), 8.2 (pyridyl H), 5.1 (CH-OH), 1.5 (CH₃) |

Note: Data is illustrative and would be derived from specific computational studies.

Viii. Advanced Analytical Methodologies for Research and Development

High-Resolution Mass Spectrometry for Structural Elucidation of Novel Derivatives

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds, offering exceptional mass accuracy and resolving power. When coupled with chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC), HRMS enables the precise determination of elemental compositions, which is critical for identifying unknown synthesis byproducts or planned derivatives of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol.

The presence of two chlorine atoms in the parent molecule provides a distinct isotopic pattern (approximately 9:6:1 for M, M+2, M+4), which serves as a characteristic signature in mass spectra. HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the confident assignment of a unique molecular formula.

For novel derivatives, tandem mass spectrometry (MS/MS) experiments are performed. In this technique, a specific ion of interest is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a wealth of structural information, akin to a molecular fingerprint, helping to pinpoint the site of modification on the parent structure. For instance, if a derivative was formed by the addition of a functional group to the pyridine (B92270) ring, the fragmentation pattern would differ significantly from a derivative where the hydroxyl group was modified.

| Analytical Technique | Information Obtained | Application to Derivatives of this compound |

| Full Scan HRMS | Accurate mass, isotopic pattern, and elemental composition. | Confirms the molecular formula of a new derivative and verifies the presence of the dichloropyridinyl moiety through its isotopic signature. |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns. | Elucidates the specific location of structural modifications by analyzing how the derivative breaks apart compared to the parent compound. |

| LC-HRMS | Separation of mixtures and individual component analysis. | Separates the novel derivative from starting materials, reagents, and other byproducts before MS analysis, ensuring a clean spectrum for interpretation. |

This table summarizes the application of High-Resolution Mass Spectrometry techniques for the structural elucidation of novel derivatives.

Advanced NMR Techniques for Stereochemical Assignments and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise three-dimensional structure and stereochemistry of molecules in solution. While standard one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments confirm the molecular connectivity of this compound and its derivatives, advanced methods are required for unambiguous stereochemical assignment.

One of the most established methods for determining the absolute configuration of chiral alcohols is the Mosher ester analysis. nih.govspringernature.comresearchgate.net This involves derivatizing the alcohol with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters. The anisotropic effect of the MTPA phenyl ring causes different chemical shifts for protons near the chiral center in the ¹H NMR spectra of the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS-ester - δR-ester), the absolute configuration of the alcohol can be definitively assigned. stackexchange.com

Furthermore, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for gaining mechanistic insights. researchgate.netindiana.educolumbia.edu These experiments detect through-space interactions between protons that are close to each other (typically <5 Å), providing crucial information about the molecule's preferred conformation in solution. columbia.edublogspot.com For derivatives of this compound that are developed as biologically active agents, understanding their conformational preferences can elucidate how they interact with their biological targets.

| Technique | Purpose | Principle |

| Mosher Ester Analysis | Determination of absolute configuration. | ¹H or ¹⁹F NMR analysis of diastereomeric MTPA esters; the sign of Δδ (δS - δR) for protons flanking the chiral center reveals the stereochemistry. nih.govstackexchange.com |

| NOESY/ROESY | Conformational analysis and mechanistic insights. | Detects through-space correlations between protons, revealing their spatial proximity and the molecule's three-dimensional structure in solution. indiana.educolumbia.edu |

| Chiral Solvating Agents (CSAs) | Enantiomeric purity and configuration assignment. | A chiral agent is added to the NMR sample, forming transient diastereomeric complexes that exhibit separate signals for each enantiomer. purechemistry.orgresearchgate.net |

This table outlines advanced NMR techniques used for the stereochemical and conformational analysis of chiral molecules like this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. purechemistry.orgnih.govnih.gov The technique requires a high-quality single crystal of the compound, which, when irradiated with X-rays, produces a unique diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom with atomic resolution. researchgate.net

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion (or anomalous scattering). csic.esnumberanalytics.comiucr.orgnih.gov This effect occurs when the X-ray energy is near the absorption edge of an atom in the structure, causing a small but measurable difference in the intensities of Friedel pairs of reflections (I(hkl) ≠ I(-h-k-l)). csic.es The presence of relatively heavy atoms, such as the two chlorine atoms in this compound, enhances this effect, making the assignment of the absolute structure more reliable. researchgate.net The analysis of these intensity differences allows for the correct assignment of the (S) or (R) configuration at the stereocenter.

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic geometry of the crystal lattice. |

| Space Group | P2₁ | Defines the symmetry elements within the unit cell; P2₁ is a common chiral space group. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | The dimensions and angle of the fundamental repeating unit of the crystal. |

| Flack Parameter | ~0.0(1) | A value close to zero for the correct enantiomer confirms the absolute configuration assignment with high confidence. researchgate.net |

| Resolution | < 1.0 Å | Indicates the level of detail in the electron density map; lower values are better. |

This table presents typical data obtained from an X-ray crystallographic analysis used to determine the absolute configuration.

Development of Robust Analytical Methods for Process Monitoring and Purity Assurance

The development of robust and reliable analytical methods is crucial for monitoring the synthesis of this compound and ensuring the purity of the final product. These methods are integral to a Process Analytical Technology (PAT) framework, which aims to design, analyze, and control manufacturing through timely measurements of critical quality attributes. wikipedia.orgadragos-pharma.commt.comglobalresearchonline.net

The key synthetic step for producing this compound is the asymmetric reduction of the prochiral ketone, 1-(3,5-Dichloropyridin-2-yl)ethan-1-one. Monitoring this reaction is essential for process optimization and control. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.

Reaction Monitoring: A reversed-phase HPLC method can be used to track the disappearance of the starting ketone and the appearance of the alcohol product in real-time or through at-line sampling. This allows for the determination of reaction completion and the identification of any potential side products.

Chiral Purity Assurance: The most critical quality attribute is the enantiomeric purity. This is determined using a specialized chiral HPLC method, where the stationary phase is designed to interact differently with the (S) and (R) enantiomers, resulting in their separation. chromatographyonline.comscience.govchromatographyonline.com The integration of the peak areas allows for the precise calculation of the enantiomeric excess (ee). researchgate.netnih.gov Such methods must be validated according to ICH guidelines to ensure they are accurate, precise, and robust. chromatographyonline.com

In-line spectroscopic techniques such as Near-Infrared (NIR) or Raman spectroscopy can also be implemented as PAT tools to monitor the reaction non-invasively and in real-time, providing immediate feedback on the process. nih.govdntb.gov.ua

| Method | Purpose | Key Parameters Monitored |

| Reversed-Phase HPLC | Reaction progress and achiral purity. | Concentration of starting material (ketone), product (alcohol), and impurities. |

| Chiral HPLC | Enantiomeric purity. | Area % of (S)-enantiomer and (R)-enantiomer; calculation of enantiomeric excess (ee). |

| Gas Chromatography (GC) | Residual solvent analysis. | Quantification of solvents used in the synthesis and purification steps. |

| In-line Spectroscopy (NIR/Raman) | Real-time process monitoring. | Conversion of ketone to alcohol, reaction kinetics. nih.gov |

This table summarizes the analytical methods developed for process control and purity assurance in the synthesis of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing enantiomerically pure (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol?

Methodological Answer: The synthesis of enantiomerically pure this compound can be achieved via asymmetric catalysis. A validated approach involves using a chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine) with borane dimethyl sulfide (BH₃-DMS) as the reducing agent. For example, a reaction at -10°C in dichloromethane for 12 hours yielded 97% enantiomeric excess (e.e.) in a structurally related compound . Key considerations include:

- Catalyst Selection : Chiral catalysts enhance stereoselectivity.

- Temperature Control : Low temperatures minimize side reactions.

- Solvent Choice : Dichloromethane or THF are common for borane-mediated reductions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with pyridin-2-yl protons appearing as distinct aromatic signals (δ 7.5–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₇H₆Cl₂NO: 206.98 g/mol).

- Chiral HPLC : To assess enantiomeric purity, use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase .

Q. How can researchers ensure enantiomeric purity during synthesis and purification?

Methodological Answer:

- Asymmetric Catalysis : Use chiral catalysts (e.g., CBS-oxazaborolidine) to directly synthesize the (S)-enantiomer .

- Chiral Resolution : If racemic mixtures form, employ diastereomeric salt formation with chiral acids (e.g., tartaric acid).

- Analytical Validation : Regularly monitor e.e. via chiral HPLC or polarimetry .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected impurity peaks in NMR) be resolved?

Methodological Answer: Contradictions may arise from:

- Degradation : Organic compounds (e.g., hydroxyl groups) may oxidize or hydrolyze during storage. Stabilize samples by storing under inert gas (N₂/Ar) and at low temperatures .

- Impurities : Use preparative HPLC or recrystallization (e.g., DMF-EtOH mixtures) to isolate the pure compound .

- Solvent Artifacts : Ensure deuterated solvents are anhydrous and free from residual protons (e.g., CDCl₃ vs. wet DMSO-d₆) .

Q. What strategies optimize reaction conditions for scale-up without compromising yield or enantioselectivity?

Methodological Answer:

- Continuous Flow Systems : Improve heat/mass transfer for exothermic reactions (e.g., BH₃ reductions) .

- Catalyst Recycling : Immobilize chiral catalysts on solid supports to reduce costs.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. How should researchers design stability studies to evaluate degradation under varying conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light for 1–4 weeks.

- Analytical Endpoints : Quantify degradation products via LC-MS and track changes in enantiomeric purity .

- Matrix Effects : Simulate biological matrices (e.g., plasma) to assess stability in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.